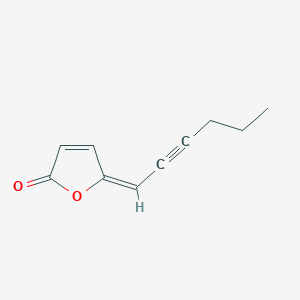
5-(Hex-2-yn-1-ylidene)furan-2(5h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Lachnophyllum lactone is a naturally occurring compound found in certain plant species. It belongs to the class of lactones, which are cyclic esters formed from hydroxy acids. This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Lachnophyllum lactone can be achieved through several methods. One common approach involves the oxidative lactonization of diols. For instance, using a catalytic amount of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) in the presence of PhI(OAc)2 (iodobenzene diacetate) can efficiently convert 1,6- and 1,7-diols into seven- and eight-membered lactones . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of lactones, including (Z)-Lachnophyllum lactone, often involves the use of organometallic reagents or catalysts. Processes such as carbonylation, carboxylation, and hydroacylation are employed to control and direct the efficiency and selectivity of lactone ring formation . These methods are scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Lachnophyllum lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the lactone into its corresponding hydroxy acid.
Substitution: Substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO and PhI(OAc)2 for oxidative lactonization , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. The conditions typically involve moderate temperatures and specific pH levels to ensure optimal reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative lactonization of diols results in the formation of medium-sized lactones, while reduction reactions yield hydroxy acids.
Applications De Recherche Scientifique
(Z)-Lachnophyllum lactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of biodegradable polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of (Z)-Lachnophyllum lactone involves its interaction with specific molecular targets and pathwaysThis interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (Z)-Lachnophyllum lactone include other lactones such as:
γ-Butyrolactone: Known for its use as a solvent and precursor in chemical synthesis.
δ-Valerolactone: Used in the production of polyesters and other polymers.
ε-Caprolactone: Widely used in the synthesis of biodegradable polymers.
Uniqueness
What sets (Z)-Lachnophyllum lactone apart from these similar compounds is its unique chemical structure and specific biological activities
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(5E)-5-hex-2-ynylidenefuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h6-8H,2-3H2,1H3/b9-6+ |
Clé InChI |
PHUPYFCPQIPDNQ-RMKNXTFCSA-N |
SMILES isomérique |
CCCC#C/C=C/1\C=CC(=O)O1 |
SMILES canonique |
CCCC#CC=C1C=CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)
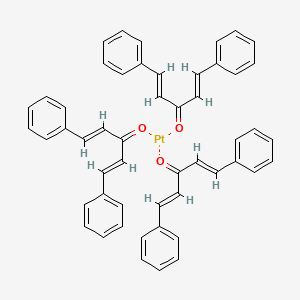
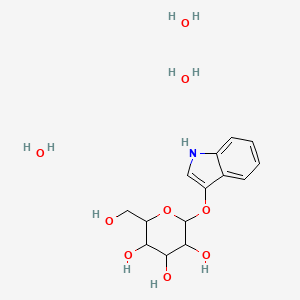

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate](/img/structure/B12324157.png)
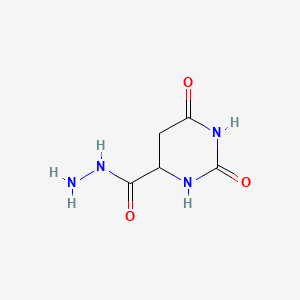

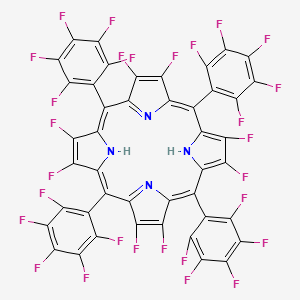
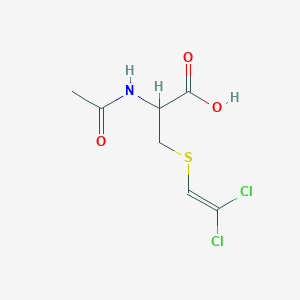


![4-Hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B12324196.png)

![(9-Butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B12324207.png)
